

Glycolic Acid vs. Polyglycolic Acid: A Comparative Guide for Drug Delivery Applications

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Compound of Interest

Compound Name: Glycolic Acid

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In the field of drug delivery, the selection of appropriate excipients is paramount to achieving desired therapeutic outcomes. Both **glycolic acid** (GA) and its polymer, **polyglycolic acid** (PGA), are extensively utilized, yet they serve fundamentally different roles dictated by their distinct chemical structures and properties. This guide provides an objective comparison of their performance in drug delivery studies, supported by experimental data, detailed protocols, and visual workflows to aid researchers, scientists, and drug development professionals in their formulation design.

Core Distinction: Monomer vs. Polymer

The primary difference lies in their molecular structure. **Glycolic acid** is the smallest α -hydroxy acid (AHA), a simple monomer. Its small size and acidic nature allow it to be used primarily as a penetration enhancer in topical and transdermal drug delivery. In contrast, **polyglycolic acid** is a biodegradable, thermoplastic polymer synthesized from **glycolic acid**. Its polymeric nature allows it to be fabricated into various matrices, such as nanoparticles, microparticles, and scaffolds, for controlled and sustained drug release.^{[1][2]} PGA is often copolymerized with lactic acid to form poly(lactic-co-**glycolic acid**) or PLGA, one of the most successfully and widely used biodegradable polymers for drug delivery due to its tunable properties and long history of FDA approval.^{[1][2]}

Performance and Applications in Drug Delivery

Glycolic Acid: The Penetration Enhancer

Glycolic acid's primary function in drug delivery is to transiently disrupt the barrier function of the stratum corneum, the outermost layer of the skin. This action facilitates the permeation of topically applied therapeutic agents.

Mechanism of Action:

- **Corneocyte Cohesion Reduction:** GA reduces the cohesion between corneocytes by interfering with intercellular ionic bonding, which promotes desquamation.
- **Increased Hydration:** It increases the hydration of the stratum corneum.
- **Lipid Disruption:** The exact mechanism is not fully elucidated, but it is believed to involve the disruption of the highly organized lipid bilayers in the intercellular space of the stratum corneum.

This synergistic action enhances the penetration of both hydrophilic and lipophilic drugs.

Polyglycolic Acid (and PLGA): The Biodegradable Carrier

PGA and its widely used copolymer PLGA are cornerstone materials for creating sophisticated drug delivery systems. Their value lies in their excellent biocompatibility and biodegradability. Upon administration, they undergo hydrolysis of their ester linkages to yield **glycolic acid** and, in the case of PLGA, lactic acid. These monomers are natural metabolites and are safely eliminated from the body through the Krebs cycle as carbon dioxide and water.

Key Applications & Performance Metrics:

- **Controlled and Sustained Release:** By encapsulating drugs within a PGA or PLGA matrix, their release can be sustained over periods ranging from days to months. The release rate is tunable by altering polymer properties like molecular weight and, for PLGA, the ratio of lactic acid to **glycolic acid**.
- **Protection of Therapeutics:** The polymer matrix protects sensitive drug molecules, such as peptides and proteins, from enzymatic degradation in vivo.

- **Targeted Delivery:** The surface of PGA/PLGA nanoparticles can be functionalized with targeting ligands to direct the encapsulated drug to specific cells or tissues, enhancing efficacy and reducing systemic side effects.

Quantitative Data Comparison

The following tables summarize key quantitative data from various studies to provide a clear comparison.

Table 1: Physicochemical Properties

Property	Glycolic Acid (Monomer)	Polyglycolic Acid (Polymer)
Chemical Formula	C ₂ H ₄ O ₃	(C ₂ H ₂ O ₂) _n
Molecular Weight	76.05 g/mol	Varies widely (e.g., 38,000 to 54,000 g/mol for PLGA)
Structure	Small, single molecule	Long-chain, linear aliphatic polyester
Solubility	Highly soluble in water, ethanol, acetone, ethyl acetate	Insoluble in water; Soluble in select organic solvents (e.g., hexafluoroisopropanol)
Primary Role	Penetration Enhancer	Biodegradable Drug Carrier/Matrix

Table 2: Performance of **Glycolic Acid** as a Penetration Enhancer

Drug Studied	GA Concentration	Formulation Type	Key Finding	Reference
5-Fluorouracil	1% and 5% (w/w)	Aqueous Solution	Increased permeability coefficient for the hydrophilic drug; effect was concentration-dependent.	
Vitamin A Palmitate	Not specified	Gel	The presence of glycolic acid in the gel formulation increased the skin penetration of vitamin A palmitate over time.	
General Study	2% and 10% (wt%)	Cream	Topical products with GA effectively lower skin surface pH, which can influence barrier function.	

Table 3: Performance of Polyglycolic Acid (as PLGA) in Drug Delivery Systems

Encapsulated Drug	Polymer Type (LA:GA ratio)	Delivery System	Particle Size (nm)	Encapsulation Efficiency (%)	Release Profile Summary	Reference
Doxorubicin	PGA-based	Nanoparticles	~100-200	High	Sustained release for cancer therapy.	
Lidocaine	PLGA	Microcapsules	Uniform micrometers	High	Protracted in vivo and in vitro release; tunable "on-off" release with ultrasound.	
Various small molecules	PLGA (various ratios)	Nanoparticles	10-1000	Varies widely	Release kinetics are tunable by adjusting the lactide-to-glycolide ratio.	
Carfilzomib (peptide)	PLGA (50:50, 75:25)	Microneedles	N/A	N/A	Sustained release profile over 7 days, influenced by polymer molecular weight.	

Experimental Protocols

In Vitro Skin Permeation Study for Glycolic Acid

Objective: To quantify the effect of **glycolic acid** on the transdermal permeation of a model drug.

Methodology:

- **Skin Preparation:** Human or animal (e.g., porcine) skin is excised and dermatomed to a thickness of approximately 500 μm . The skin is then mounted on a Franz diffusion cell, with the stratum corneum facing the donor compartment.
- **Formulation Application:** The formulation containing the model drug and **glycolic acid** (test group) or the drug alone (control group) is applied to the skin surface in the donor compartment.
- **Sample Collection:** The receptor compartment is filled with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and maintained at 37°C. At predetermined time intervals, aliquots are withdrawn from the receptor compartment and replaced with fresh buffer.
- **Quantification:** The concentration of the drug in the collected samples is analyzed using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
- **Data Analysis:** The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (J_{ss}) and permeability coefficient (K_p) are calculated to determine the enhancement effect.

Fabrication of PLGA Nanoparticles via Emulsification-Solvent Evaporation

Objective: To prepare drug-loaded PLGA nanoparticles for controlled release studies.

Methodology:

- **Organic Phase Preparation:** PLGA polymer and the hydrophobic drug are dissolved in a water-immiscible organic solvent, such as dichloromethane or ethyl acetate.

- **Emulsification:** The organic phase is added to an aqueous phase containing a surfactant (e.g., polyvinyl alcohol, PVA) under high-speed homogenization or sonication. This process forms an oil-in-water (o/w) emulsion.
- **Solvent Evaporation:** The emulsion is stirred at room temperature under a fume hood for several hours to allow the organic solvent to evaporate. This causes the polymer to precipitate, forming solid nanoparticles that encapsulate the drug.
- **Nanoparticle Collection:** The nanoparticles are collected by ultracentrifugation, washed multiple times with deionized water to remove excess surfactant and non-encapsulated drug, and then lyophilized for storage.

In Vitro Drug Release Study from PLGA Nanoparticles

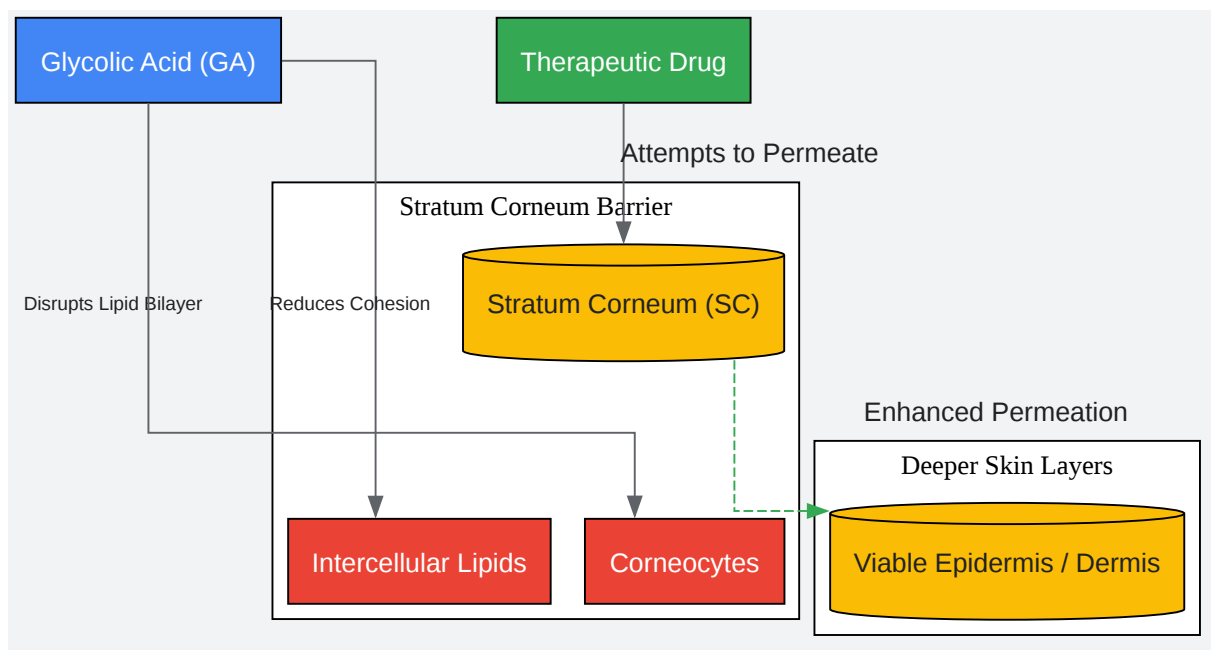
Objective: To determine the release kinetics of a drug from PLGA nanoparticles.

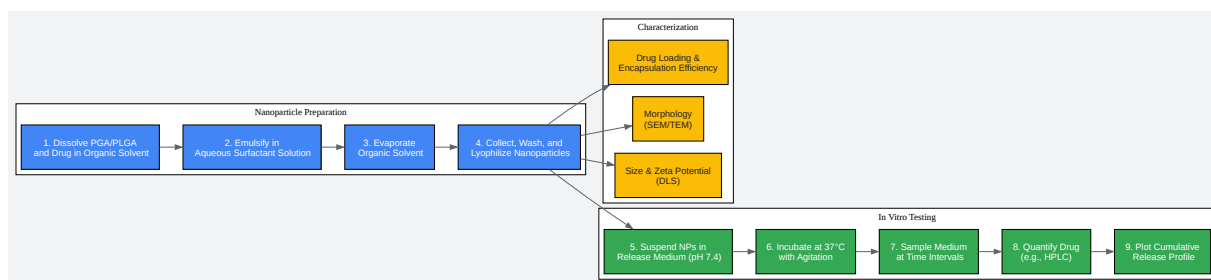
Methodology:

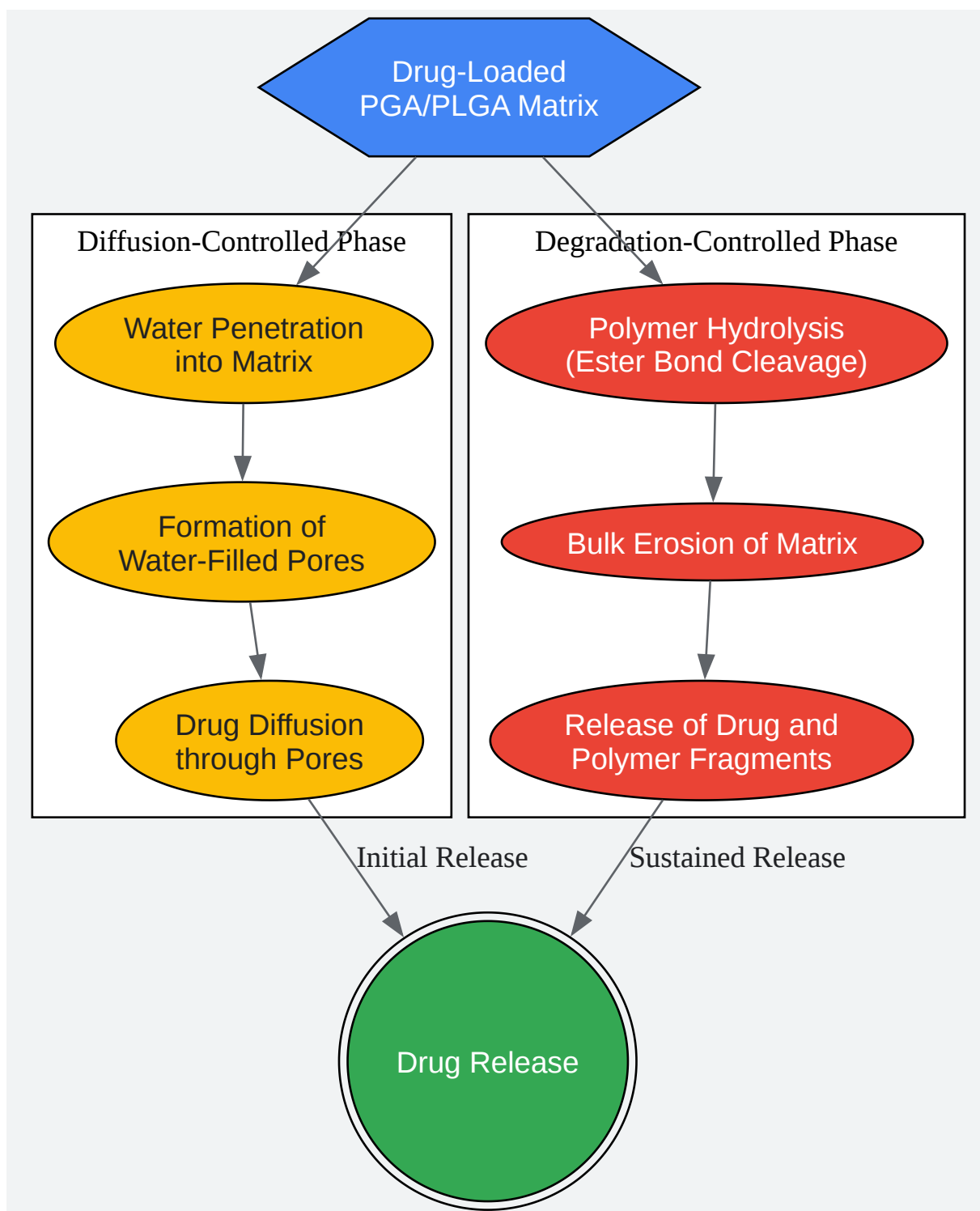
- **Sample Preparation:** A known amount of lyophilized drug-loaded nanoparticles is suspended in a release medium (e.g., PBS, pH 7.4).
- **Incubation:** The suspension is placed in a dialysis bag (with a molecular weight cut-off that retains the nanoparticles but allows the free drug to diffuse) and incubated in a larger volume of release medium at 37°C with continuous gentle agitation.
- **Sample Collection:** At specific time points, the entire external release medium is collected and replaced with fresh medium to maintain sink conditions.
- **Quantification:** The amount of drug released into the medium at each time point is quantified using an appropriate analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
- **Data Analysis:** A cumulative drug release profile is generated by plotting the percentage of drug released against time. The data can be fitted to various kinetic models (e.g., Korsmeyer-Peppas) to understand the release mechanism.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows







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